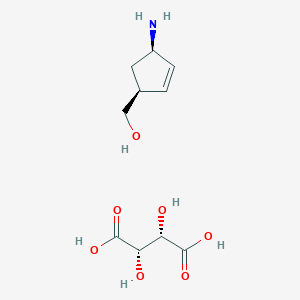
S-benzyl (2S)-2-amino-4-methylpentanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-benzyl (2S)-2-amino-4-methylpentanethioate is a chemical compound that is widely used in scientific research for its unique properties. It is a thiol-containing amino acid derivative that has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of S-benzyl (S-benzyl (2S)-2-amino-4-methylpentanethioate)-2-amino-4-methylpentanethioate is not fully understood. However, it has been found to bind to cysteine residues in proteins, leading to the formation of disulfide bonds. This can result in changes in protein structure and function.
Biochemical and physiological effects:
S-benzyl (S-benzyl (2S)-2-amino-4-methylpentanethioate)-2-amino-4-methylpentanethioate has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cathepsin B, which is involved in the degradation of extracellular matrix proteins. It has also been found to inhibit the growth of cancer cells and to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using S-benzyl (S-benzyl (2S)-2-amino-4-methylpentanethioate)-2-amino-4-methylpentanethioate in lab experiments is its ability to selectively modify cysteine residues in proteins. This can be useful for studying the role of specific cysteine residues in protein structure and function. However, one limitation is that it can be difficult to synthesize and purify, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research involving S-benzyl (S-benzyl (2S)-2-amino-4-methylpentanethioate)-2-amino-4-methylpentanethioate. One area of interest is the development of new methods for the synthesis and purification of this compound. Another area of interest is the study of its effects on specific proteins and pathways, which could lead to the development of new therapeutic agents. Additionally, the use of S-benzyl (S-benzyl (2S)-2-amino-4-methylpentanethioate)-2-amino-4-methylpentanethioate in combination with other compounds could lead to the development of new drug therapies.
Métodos De Síntesis
S-benzyl (S-benzyl (2S)-2-amino-4-methylpentanethioate)-2-amino-4-methylpentanethioate can be synthesized using a variety of methods. One common method involves the reaction of L-methionine with benzyl bromide in the presence of a base, such as potassium carbonate. The resulting product can then be purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
S-benzyl (S-benzyl (2S)-2-amino-4-methylpentanethioate)-2-amino-4-methylpentanethioate has been used in a variety of scientific research applications, including as a precursor for the synthesis of peptides and proteins, as a reagent for the modification of proteins, and as a tool for the study of protein-protein interactions.
Propiedades
Número CAS |
108490-54-6 |
|---|---|
Nombre del producto |
S-benzyl (2S)-2-amino-4-methylpentanethioate |
Fórmula molecular |
C13H19NOS |
Peso molecular |
237.36 g/mol |
Nombre IUPAC |
S-benzyl (2S)-2-amino-4-methylpentanethioate |
InChI |
InChI=1S/C13H19NOS/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9,14H2,1-2H3/t12-/m0/s1 |
Clave InChI |
XXLPLLWXUSUMRE-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)SCC1=CC=CC=C1)N |
SMILES |
CC(C)CC(C(=O)SCC1=CC=CC=C1)N |
SMILES canónico |
CC(C)CC(C(=O)SCC1=CC=CC=C1)N |
Sinónimos |
Leu-SBzl leucine thiobenzyl este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![RU(Oac)2[(R)-tolbinap]](/img/structure/B25172.png)




![Oxepino[2,3-B]pyridine](/img/structure/B25189.png)
![5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole](/img/structure/B25190.png)